4-Ethoxy-3-(trifluoromethyl)benzylamine

Beschreibung

Systematic Nomenclature and Structural Identification

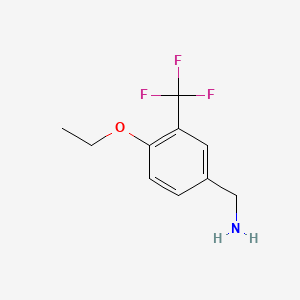

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being [4-ethoxy-3-(trifluoromethyl)phenyl]methanamine. This nomenclature precisely describes the substitution pattern on the benzene ring, where the ethoxy group occupies the para position relative to the benzylamine substituent, while the trifluoromethyl group is positioned meta to the same reference point. The systematic name reflects the hierarchical naming convention that prioritizes the amine functionality as the primary functional group, with the aromatic substituents described as positional modifiers.

The molecular formula C₁₀H₁₂F₃NO represents a compact yet functionally diverse structure with a molecular weight of 219.21 grams per mole. The structural framework consists of a benzene ring bearing three distinct substituents: an ethoxy group (-OCH₂CH₃), a trifluoromethyl group (-CF₃), and a benzylamine group (-CH₂NH₂). The InChI identifier GHCHXTNRZYWWPF-UHFFFAOYSA-N provides a unique computational representation of the molecular connectivity, while the Simplified Molecular Input Line Entry System notation CCOC1=C(C=C(CN)C=C1)C(F)(F)F offers a linear textual description of the chemical structure.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 1206593-27-2 |

| Molecular Formula | C₁₀H₁₂F₃NO |

| Molecular Weight | 219.21 g/mol |

| International Union of Pure and Applied Chemistry Name | [4-ethoxy-3-(trifluoromethyl)phenyl]methanamine |

| InChI Key | GHCHXTNRZYWWPF-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CCOC1=C(C=C(CN)C=C1)C(F)(F)F |

| MDL Number | MFCD13196584 |

| PubChem Compound Identifier | 57361411 |

The three-dimensional molecular geometry reveals important structural features that influence the compound's chemical behavior and biological activity. The ethoxy substituent adopts a preferred conformation that minimizes steric interactions with adjacent substituents while maximizing orbital overlap with the aromatic system. The trifluoromethyl group, due to the strong electron-withdrawing nature of the fluorine atoms, creates a significant dipole moment and influences the electronic distribution throughout the molecule. The benzylamine group provides both hydrogen bonding capability through the primary amine and conformational flexibility through rotation about the benzylic carbon-carbon bond.

Spectroscopic characterization typically reveals characteristic signals that confirm the structural assignment and purity of the compound. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments, with the trifluoromethyl group appearing as a distinctive multiplet in fluorine nuclear magnetic resonance spectra. Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 219, with characteristic fragmentation patterns that reflect the loss of specific functional groups under ionization conditions.

Historical Development in Organofluorine Chemistry

The development of this compound as a synthetic target and research compound represents the culmination of over a century of advances in organofluorine chemistry that began with pioneering work in the nineteenth century. The historical foundations for compounds like this compound can be traced to the first synthesis of organofluorine compounds by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate and potassium fluoride. This early work established the fundamental principle of nucleophilic fluoride substitution that remains central to modern fluorine chemistry.

Alexander Borodin's groundbreaking work in 1862 introduced the concept of halogen exchange reactions for organofluorine synthesis, demonstrating the replacement of chloride with fluoride in benzoyl compounds. This methodology provided the conceptual framework for modern approaches to aromatic fluorination that enable the preparation of complex trifluoromethyl-substituted compounds. The development progressed through the late nineteenth century with the work of Schmitt and colleagues, who pioneered diazofluorination methods for introducing fluorine into aromatic systems, laying the groundwork for contemporary synthetic approaches to fluorinated benzylamines.

The early twentieth century witnessed significant advances that directly enabled the synthesis of compounds like this compound. The Schiemann reaction, developed in 1927, provided a reliable method for introducing fluorine atoms into aromatic compounds through diazonium salt decomposition in the presence of fluoroboric acid. This reaction became fundamental to the preparation of fluoroaromatic building blocks that serve as precursors to more complex fluorinated molecules. Gottlieb's demonstration of nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride in 1936 established another key synthetic pathway that remains important in modern organofluorine chemistry.

| Year | Researcher(s) | Development | Impact on Modern Chemistry |

|---|---|---|---|

| 1835 | Dumas and Péligot | First organofluorine compound synthesis | Established nucleophilic fluoride substitution |

| 1862 | Alexander Borodin | Halogen exchange methodology | Foundation for aromatic fluorination |

| 1870 | Schmitt et al. | Diazofluorination reactions | Precursor to modern aromatic fluorination |

| 1898 | Frédéric Swarts | Antimony fluoride reagent introduction | Expanded fluorination methodology |

| 1927 | Schiemann | Diazonium salt fluorination | Key method for fluoroaromatic synthesis |

| 1936 | Gottlieb | Nucleophilic chlorine-fluorine exchange | Modern halogen exchange protocols |

The development of trifluoromethyl group introduction represents a particularly important milestone in the historical progression toward compounds like this compound. Swarts' pioneering work in 1898 demonstrated the conversion of benzotrichloride to benzotrifluoride using antimony trifluoride, establishing the fundamental chemistry for trifluoromethyl group formation. This work was later refined through the use of hydrogen fluoride as a fluorinating agent, providing more practical synthetic routes to trifluoromethyl-substituted aromatic compounds.

The industrial development of organofluorine chemistry during and after World War II created the technological infrastructure necessary for large-scale production of fluorinated building blocks. The discovery of non-flammable and non-toxic chlorofluorocarbons in the 1920s stimulated industrial interest in fluorine chemistry, leading to the development of improved fluorination methods and purification techniques that enabled the preparation of complex multi-substituted fluorinated compounds. This industrial foundation supports contemporary research into compounds like this compound and facilitates their availability for pharmaceutical and materials science applications.

Positional Isomerism in Trifluoromethyl-Substituted Benzylamines

The phenomenon of positional isomerism in trifluoromethyl-substituted benzylamines represents a fundamental aspect of molecular design that profoundly influences both synthetic accessibility and biological activity of these compounds. This compound exists within a family of structurally related compounds that differ only in the position of the trifluoromethyl substituent relative to the benzylamine group, creating distinct isomeric forms with unique properties and applications. Understanding these positional relationships provides insights into structure-activity relationships and guides rational drug design strategies in pharmaceutical chemistry.

The three primary positional isomers of trifluoromethyl-substituted benzylamine without additional substituents demonstrate the impact of substitution pattern on molecular properties. 2-(Trifluoromethyl)benzylamine, with the trifluoromethyl group in the ortho position relative to the benzylamine substituent, exhibits different steric and electronic characteristics compared to the meta and para isomers. The ortho positioning creates significant steric hindrance that influences both the conformational preferences of the molecule and its reactivity in nucleophilic and electrophilic reactions. This isomer, bearing Chemical Abstracts Service number 3048-01-9, shows altered basicity compared to its positional analogs due to the proximity of the electron-withdrawing trifluoromethyl group to the amine functionality.

3-(Trifluoromethyl)benzylamine represents the meta isomer, where the trifluoromethyl group occupies the meta position relative to the benzylamine substituent. This positioning minimizes direct steric interactions while maintaining significant electronic influence through the aromatic system. The compound, identified by Chemical Abstracts Service number 2740-83-2, exhibits intermediate properties between the ortho and para isomers in terms of both steric accessibility and electronic characteristics. The meta positioning allows for optimal balance between the electron-withdrawing effects of the trifluoromethyl group and the accessibility of the amine functionality for chemical reactions.

| Isomer | Chemical Abstracts Service Number | Substitution Pattern | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|---|

| 2-(Trifluoromethyl)benzylamine | 3048-01-9 | Ortho | 175.15 | Maximum steric hindrance, altered basicity |

| 3-(Trifluoromethyl)benzylamine | 2740-83-2 | Meta | 175.15 | Balanced electronic effects, minimal steric clash |

| 4-(Trifluoromethyl)benzylamine | 3300-51-4 | Para | 175.15 | Maximum electronic conjugation, minimal steric effects |

4-(Trifluoromethyl)benzylamine, the para isomer, demonstrates the most pronounced electronic communication between the trifluoromethyl group and the benzylamine substituent through the aromatic system. This compound, with Chemical Abstracts Service number 3300-51-4, exhibits a melting point of 43°C and distinctive physical properties that reflect the strong electronic interaction between substituents. The para positioning maximizes the resonance interaction while minimizing steric constraints, resulting in a compound with unique reactivity patterns and biological activity profiles compared to the ortho and meta analogs.

The introduction of additional substituents, such as the ethoxy group in this compound, creates more complex isomeric relationships that further diversify the chemical space available for pharmaceutical and materials applications. The specific positioning of the ethoxy group at the para position relative to the benzylamine functionality, combined with the meta positioning of the trifluoromethyl group, creates a unique electronic environment that influences both the compound's synthetic utility and its potential biological activity. This substitution pattern represents one of several possible arrangements of these functional groups around the benzene ring, each offering distinct advantages for specific applications.

Contemporary synthetic methodologies enable the selective preparation of specific positional isomers through careful choice of starting materials and reaction conditions. Deaminative coupling reactions between substituted benzylamines and arylboronic acids have emerged as powerful tools for creating carbon-carbon bonds while maintaining precise control over substitution patterns. These methodologies facilitate the preparation of isomeric libraries that enable systematic investigation of structure-activity relationships and optimization of molecular properties for specific applications.

Structure

2D Structure

Eigenschaften

IUPAC Name |

[4-ethoxy-3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13/h3-5H,2,6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCHXTNRZYWWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101247141 | |

| Record name | 4-Ethoxy-3-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206593-27-2 | |

| Record name | 4-Ethoxy-3-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206593-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Halomethylation and Subsequent Amination

A common approach involves the synthesis of a halomethyl derivative of 4-ethoxy-3-(trifluoromethyl)benzene, followed by nucleophilic substitution with ammonia or an amine source to yield the benzylamine.

Example Procedure : 4-Bromomethyl-3-(trifluoromethyl)benzene derivatives are synthesized via bromomethylation under controlled temperature (20–25°C), followed by quenching with water and phase separation. The organic phase is washed and purified by crystallization or distillation under reduced pressure (30–50°C, 200–120 mbar).

Reaction Conditions : Solvent changes (e.g., to toluene), washing with sodium bicarbonate solution, and drying under vacuum at 60°C are typical post-reaction steps to isolate intermediates.

Grignard Reaction with α-Branched Trifluoromethyl N-Arylamines

Grignard reagents can be employed to introduce alkyl substituents to trifluoromethyl-substituted aromatic amines, which can be further transformed into benzylamines.

Key Findings : Using alkyl Grignard reagents such as cyclohexylmagnesium bromide or tert-butylmagnesium chloride, α-branched trifluoromethyl N-arylamines were obtained in moderate to good yields. Sterically hindered nucleophiles were successfully used, demonstrating the method's robustness.

Side Reactions : Some nucleophiles led to formal reduction products, indicating competing reaction pathways that must be controlled.

Multi-Step Synthesis via Nitrile Intermediates and Reduction

A scalable and practical synthesis involves the preparation of nitrile intermediates followed by reductive amination or reduction to the target benzylamine.

Synthetic Route : Starting from ethyl vinyl ether and 2,2-difluoroacetic anhydride, (E)-4-ethoxy-1,1-difluorobut-3-en-2-one is synthesized, which is then converted to a hydroxy-pentenenitrile intermediate via reaction with n-butyllithium and acetonitrile at low temperature (-70°C). This intermediate undergoes a one-pot conversion to the benzylamine using methoxylamine hydrochloride, hydrobromic acid, and zinc reduction steps.

Scale-Up : The procedure has been validated on a kilogram scale with an overall yield of approximately 46-60%, demonstrating its industrial applicability.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Halomethylation + Amination | Bromomethylation, nucleophilic substitution | 20–25°C, washing, vacuum drying | Moderate (not specified) | Simple, well-established | Requires careful control of conditions |

| Grignard Reaction | Alkyl Grignard reagents with trifluoromethyl amines | Room temperature, various Grignard reagents | Moderate to good (varies) | Tolerant to steric hindrance | Side reactions possible |

| Multi-step via Nitrile Intermediate | Formation of nitrile, reduction with Zn/HBr | Low temperature (-70°C), multi-step, scale-up validated | 46–60% (overall) | Scalable, practical, avoids hazardous fluorination | Multi-step, requires careful handling |

Detailed Research Findings and Notes

The halomethylation approach benefits from mild temperatures and solvent manipulations to isolate pure intermediates. The use of sodium bicarbonate washing and brine helps remove acidic impurities, improving product purity.

Grignard reagent reactions with trifluoromethyl-substituted amines show versatility, allowing introduction of bulky groups. However, the formation of reduction by-products necessitates optimization of nucleophile choice and reaction conditions.

The multi-step nitrile route avoids hazardous fluorinating agents such as DAST and sealed vessels, enhancing safety and scalability. The process involves careful temperature control and work-up procedures, including phase separations and charcoal treatment to purify the final amine.

The nitrile method has been successfully scaled to produce over 1 kg of the target amine with consistent purity and yield, making it suitable for industrial pharmaceutical intermediate synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-3-(trifluoromethyl)benzylamine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

Substitution: The ethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield an imine or nitrile, while reduction may produce an alkane or alcohol .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Ethoxy-3-(trifluoromethyl)benzylamine is recognized for its potential therapeutic applications. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective as drug candidates. Notably, compounds containing trifluoromethyl groups have been associated with improved metabolic stability and bioavailability.

Case Studies

- Antidepressant Activity : Research indicates that derivatives of trifluoromethylated benzylamines exhibit antidepressant effects. For instance, compounds similar to this compound have shown promise in treating mood disorders by modulating neurotransmitter systems .

- Anticancer Properties : Some studies have highlighted the anticancer potential of trifluoromethylated compounds. These compounds may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow for various chemical transformations.

Synthesis Applications

- Functionalization Reactions : The compound can be employed in functionalization reactions to introduce other functional groups, enhancing the diversity of synthesized products. For example, it can serve as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

- Regioselective Reactions : The presence of the ethoxy and trifluoromethyl groups allows for regioselective reactions, which are critical in synthesizing specific isomers required for biological activity .

Agrochemicals

The compound's properties extend to agricultural applications, where it can be utilized in developing pesticides and herbicides. The trifluoromethyl group is known to improve the efficacy and stability of agrochemical formulations.

Research Findings

- Pesticide Development : Studies have shown that incorporating trifluoromethyl groups into pesticide structures can enhance their potency against pests while reducing the necessary application rates, leading to more environmentally friendly agricultural practices .

Chemical Analysis and Safety Evaluation

In addition to its synthetic utility, this compound has been used in chemical analysis and safety evaluations.

Utilization in Analytical Chemistry

- Impurity Assessment : The compound has been employed in evaluating impurities in pharmaceutical products, helping ensure compliance with safety regulations. Its distinct chemical properties facilitate the identification and quantification of related substances .

Wirkmechanismus

The mechanism of action of 4-Ethoxy-3-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 4-Ethoxy-3-(trifluoromethyl)benzylamine with four structurally related benzylamine derivatives:

Key Observations:

Substituent Effects on Molecular Weight :

- The ethoxy derivative has the highest molecular weight (219.21 g/mol) due to the longer ethoxy chain compared to methoxy (205.18 g/mol) .

- Fluorine and methyl substituents (e.g., 2-Fluoro-4-methyl analog) reduce molecular weight (207.17 g/mol) due to fewer carbon atoms .

Lipophilicity and Electronic Effects :

- Ethoxy vs. Methoxy : The ethoxy group increases lipophilicity (logP ≈ 2.5–3.0) compared to methoxy (logP ≈ 2.0–2.5), enhancing membrane permeability in biological systems .

- Trifluoromethyl Group : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring and influencing reactivity in electrophilic substitution reactions .

Sensitivity and Stability: Only the ethoxy derivative is explicitly noted as air-sensitive, likely due to amine group oxidation .

Biologische Aktivität

4-Ethoxy-3-(trifluoromethyl)benzylamine is an organic compound with the molecular formula CHFNO and a molecular weight of 219.21 g/mol. This compound has garnered attention in various fields of research due to its unique structural features, particularly the ethoxy and trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity.

The synthesis of this compound typically involves the reductive amination of 4-ethoxy-3-(trifluoromethyl)benzaldehyde with ammonia or an amine source. This reaction can be optimized for yield and purity using various synthetic strategies, including continuous flow reactors for industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances hydrophobic interactions, while the ethoxy group can improve solubility and bioavailability. These modifications can lead to altered binding affinities and specificities, impacting various biological pathways.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activities. In vitro studies have shown that derivatives of benzylamine, including those with trifluoromethyl substitutions, demonstrate significant inhibitory effects against various bacterial strains. The specific mechanisms may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest potential anticancer properties for this compound. In vitro assays have indicated that this compound can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic signaling pathways. The trifluoromethyl group may play a role in enhancing the compound's potency against cancer cells by increasing lipophilicity and facilitating cellular uptake .

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various benzylamine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antimicrobial activity, with MIC values comparable to standard antibiotics used in clinical settings .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Standard Antibiotic (e.g., Penicillin) | 16 | Staphylococcus aureus |

| Control (No Treatment) | >128 | Staphylococcus aureus |

Study 2: Anticancer Activity

In a separate investigation focusing on anticancer properties, this compound was tested against several cancer cell lines, including breast and lung cancer models. The compound demonstrated a dose-dependent reduction in cell viability, suggesting potential as a therapeutic agent.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.